Methyl isoxazole-3-carboxylate

Description

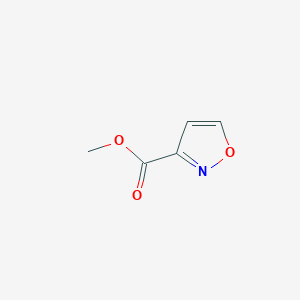

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-9-6-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELORUTWNZRKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25742-68-1 | |

| Record name | methyl 1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl Isoxazole 3 Carboxylate and Its Derivatives

5 Green Chemistry Principles and Sustainable Synthesis of Isoxazoles

The principles of green chemistry are increasingly being integrated into the synthesis of isoxazoles to create more environmentally benign processes. nih.gov These approaches focus on reducing waste, avoiding hazardous solvents, lowering energy consumption, and improving atom economy. nih.govdntb.gov.ua

Ultrasound irradiation has emerged as a powerful green tool, accelerating reaction rates, improving yields, and often allowing for reactions to be conducted under milder conditions or in greener solvents like water. mdpi.com Sonochemistry can significantly shorten reaction times for isoxazole (B147169) synthesis compared to conventional heating methods. mdpi.com For example, an ultrasound-assisted, one-pot, three-component reaction of hydroxylamine hydrochloride, an aromatic aldehyde, and an active methylene compound can efficiently produce isoxazole derivatives. mdpi.comnih.gov

Other sustainable strategies include:

Microwave-assisted synthesis : This technique dramatically reduces reaction times (from hours to minutes) and often improves yields compared to conventional heating. dntb.gov.uaresearchgate.net

Use of eco-friendly media : Deep eutectic solvents (DES), which are biodegradable and low-cost, have been successfully used as reaction media for isoxazole synthesis, with the solvent being recyclable for multiple runs. acs.orgacs.org Similarly, using natural fruit juices or simply water as the reaction solvent aligns with green chemistry principles. mdpi.comnih.gov

Sunlight as an energy source : A novel approach utilizes natural sunlight as a clean and inexpensive energy source to drive the three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones in water, eliminating the need for organic solvents and catalysts. semnan.ac.ir

Table 3: Overview of Green Synthetic Methods for Isoxazoles

| Green Technique | Energy/Solvent Source | Key Advantages | Typical Yields | Ref. |

|---|---|---|---|---|

| Ultrasound Irradiation | Sonication | Reduced reaction times, improved yields, milder conditions | Up to 95% | mdpi.com |

| Microwave Irradiation | Microwaves | Drastic reduction in reaction time, high selectivity | 67-82% | researchgate.net |

| Deep Eutectic Solvents | Choline chloride:urea | Recyclable, biodegradable, efficient | Up to 95% | acs.org |

| Natural Sunlight | Sunlight | Clean energy, no organic solvents/catalysts, simple | 89-97% | semnan.ac.ir |

Green Chemistry Principles and Sustainable Synthesis of Isoxazoles

Ultrasound Radiation-Assisted Synthesis

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool for accelerating organic reactions. researchgate.net The application of ultrasonic irradiation can significantly enhance reaction rates and yields in the synthesis of isoxazole derivatives. mdpi.compreprints.org This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized high-pressure and high-temperature conditions, thereby promoting the chemical transformation. researchgate.net

For instance, the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been successfully achieved through the sonication of hydroxylamine hydrochloride, ethyl acetoacetate, and various benzaldehyde derivatives in the presence of a catalyst in an aqueous medium. orgchemres.org This ultrasound-assisted method offers several advantages over conventional heating methods, including shorter reaction times (25-60 minutes compared to 70-90 minutes), higher product yields (an increase of 3-30%), and a reduction in the formation of impurities. mdpi.comorgchemres.org The use of water as a solvent further enhances the green credentials of this methodology. orgchemres.org

One specific protocol involves the use of 20 mol% DABCO as a catalyst in water at 80°C under ultrasonication for 24 hours to synthesize isoxazole derivatives from ethyl nitroacetate and aromatic aldehydes. rsc.org Another approach utilizes a nanocatalyst, NH2-MMT, in water at 30°C under 100 W ultrasonic power, achieving yields of 80-97% in 10-55 minutes. preprints.org

The benefits of ultrasound-assisted synthesis for isoxazole derivatives are summarized in the table below.

| Feature | Conventional Heating | Ultrasound-Assisted Synthesis |

| Reaction Time | Longer (e.g., 70-90 min) | Shorter (e.g., 25-60 min) mdpi.com |

| Yield | Lower (e.g., 66-79%) | Higher (e.g., 82-96%) mdpi.com |

| By-products | More prevalent | Minimized researchgate.net |

| Energy Consumption | Higher | Lower researchgate.net |

| Solvent | Often organic solvents | Green solvents like water can be used researchgate.netorgchemres.org |

Aqueous Medium Reactions

The use of water as a solvent in organic synthesis is a key principle of green chemistry. For the synthesis of isoxazole derivatives, aqueous medium reactions offer significant environmental and safety benefits over traditional organic solvents. Water is non-toxic, non-flammable, and readily available.

A notable example is the NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water to prepare ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate. mdpi.com This reaction proceeds efficiently in an aqueous environment, highlighting the feasibility of synthesizing functionalized isoxazoles without resorting to hazardous organic solvents. mdpi.com Furthermore, the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been effectively carried out in aqueous media under ultrasound irradiation, demonstrating the synergy between these two green chemistry principles. orgchemres.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has revolutionized the field by offering a rapid and efficient alternative to conventional heating methods. tsijournals.com This technique utilizes microwave energy to directly heat the reactants, leading to a significant reduction in reaction times, often from hours to minutes, and an increase in product yields. tsijournals.comijfmr.com

The synthesis of various isoxazole derivatives has been successfully achieved using microwave irradiation. For example, 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-ones have been synthesized by the reaction of 1,3-propanediones and hydroxylamine hydrochloride in an ethanolic medium under microwave irradiation. zenodo.org This method has been shown to be a powerful tool for the synthesis of these compounds. zenodo.org

In another application, the synthesis of chalcone derivatives containing a methyl isoxazole moiety was carried out using a solvent-free microwave irradiation method with Amberlyst A26OH as a solid support catalyst. ijfmr.com This approach not only accelerated the reaction but also simplified the work-up procedure and avoided the use of harmful acids or bases. ijfmr.com The reaction time was reduced to 2-3 minutes under microwave irradiation, compared to 24 hours for the conventional reflux method. ijfmr.com

Similarly, the synthesis of isoxazole Schiff bases from 3-amino-5-methyl isoxazole and substituted salicylaldehydes saw a dramatic reduction in reaction time from 3 hours to just 30 seconds with microwave assistance, along with an increase in yield from 70-81% to 90-95%. tsijournals.com

| Method | Reaction Time | Yield |

| Conventional Synthesis | 3 hours | 70-81% |

| Microwave-Assisted Synthesis | 30 seconds | 90-95% |

The 1,3-dipolar cycloaddition reaction to form 3,5-disubstituted isoxazoles has also been efficiently conducted under microwave conditions, yielding quantitative amounts of ester-functionalized isoxazoles. rsc.org

Photoflow Conditions and Scalable Manufacturing Routes

For the industrial production of methyl isoxazole-3-carboxylate derivatives, the development of safe and scalable manufacturing routes is paramount. Photoflow chemistry, which combines the principles of photochemistry with continuous flow technology, offers a promising solution for achieving these goals.

A scalable and safe manufacturing route for 3-(3-methoxyisoxazol-5-yl) propanoic acid has been developed, with a key step involving the synthesis of methyl 3-hydroxy-5-isoxazolecarboxylate. acs.org This was achieved on a kilogram scale through the bromination of dimethyl fumarate under photoflow conditions, followed by condensation with hydroxyurea. acs.org The use of photoflow conditions allows for precise control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. mdpi.com

A continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones has also been reported. mdpi.com This method, utilizing visible light irradiation in a one-step multicomponent reaction, provided the desired products in good yields (30-96%) with significantly shorter reaction times compared to traditional heating methods. mdpi.com

Derivatization and Scaffold Modification of this compound

The isoxazole ring is a versatile scaffold that can be readily modified to generate a diverse range of derivatives with potential applications in various fields. This compound serves as a key intermediate for such modifications.

Ester Hydrolysis and Carboxylic Acid Formation

The ester group at the 3-position of this compound can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is a fundamental step in the synthesis of many isoxazole-based compounds, as the carboxylic acid functionality can be further derivatized into amides, esters, and other functional groups. nih.gov

For instance, 5-methylisoxazole-3-carboxylic acid can be synthesized from its corresponding ester. researchgate.net The hydrolysis is typically carried out under basic conditions, for example, by dissolving the ester in a solution of sodium hydroxide and heating the mixture. mdpi.com Subsequent acidification yields the desired carboxylic acid. mdpi.com In some cases, the hydrolysis of an N-methylisoxazole-3-carboxamide to the carboxylic acid can be achieved simply by the addition of water, without the need for a hydroxide anion. researchgate.net

The resulting isoxazole-3-carboxylic acids are important building blocks. For example, they can be converted to the corresponding acid chlorides, which are then used to synthesize penicillin derivatives. cdnsciencepub.com

Introduction of Substituents at Specific Isoxazole Ring Positions (e.g., 4-position, 5-position)

The isoxazole ring can be functionalized at various positions to introduce a wide range of substituents, thereby modulating the physicochemical and biological properties of the resulting molecules.

4-Position Substitution:

The 4-position of the isoxazole ring can be functionalized through various reactions. For example, 3-phenyl-5-chloroisoxazole can be lithiated at the 4-position using n-butyllithium, and the resulting lithio derivative can be reacted with carbon dioxide to yield 3-phenyl-5-chloroisoxazole-4-carboxylic acid. cdnsciencepub.com This demonstrates a method for introducing a carboxylic acid group at the 4-position.

Furthermore, 4-iodoisoxazoles can be prepared by the iodination of the corresponding isoxazoles and subsequently used in Suzuki coupling reactions to introduce various aryl and heteroaryl substituents at the 4-position. nih.gov Nitration of methyl 3-methoxyisoxazole-5-carboxylate can also be used to introduce a nitro group at the 4-position. iucr.org

5-Position Substitution:

The 5-position of the isoxazole ring is also amenable to functionalization. A synthetic approach to 3,5- and 3,4,5-substituted isoxazoles has been developed through the sequential functionalization of the isoxazole ring, often involving nucleophilic aromatic substitution of a nitro group at the 5-position. rsc.org This method allows for the introduction of a variety of nucleophiles at this position.

The synthesis of methyl 3-hydroxyisoxazole-5-carboxylate and its subsequent O-methylation provides a route to derivatives substituted at the 5-position with a carboxylate group and at the 3-position with a methoxy group. acs.orgacs.org

Regioselective Functionalization Techniques

Regioselective functionalization allows for the precise modification of a specific position on the isoxazole ring, which is essential for structure-activity relationship studies. One powerful approach is the palladium-catalyzed direct C-H bond arylation. For instance, the double C-H bond arylation of ethyl isoxazole-3-carboxylate at the C-4 and C-5 positions has been successfully demonstrated. This reaction tolerates a variety of useful substituents on the aryl bromide, including nitrile, acetyl, formyl, chloro, and trifluoromethyl groups, primarily at the para- and meta-positions. researchgate.net However, when ortho-substituted aryl bromides are used, the reaction tends to yield mixtures of mono- and di-arylated products. researchgate.net

Another strategy for achieving regioselectivity involves the construction of the isoxazole ring from functionalized precursors. A convenient and efficient synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has been developed through the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. beilstein-journals.org This method allows for the introduction of cyclic amino functionalities at the C-5 position while simultaneously establishing the C-4 carboxylate, providing novel heterocyclic amino acid-like building blocks. beilstein-journals.org

Lithiation Strategies for C-4 Functionalization

Lithiation, followed by quenching with an electrophile, is a classic and powerful method for the functionalization of heterocyclic compounds. For 3,5-disubstituted isoxazoles, lithiation with strong bases like n-butyllithium preferentially occurs at the C-4 position. This has been demonstrated with 3-alkoxy-5-phenylisoxazoles and 3-phenyl-5-alkoxyisoxazoles, which, upon reaction with n-butyllithium and subsequent treatment with carbon dioxide, yield the corresponding isoxazole-4-carboxylic acids. cdnsciencepub.com Similarly, 3-methoxy-5-phenylisothiazole also undergoes lithiation at the C-4 position. cdnsciencepub.com The resulting 4-lithio derivatives can also react with other electrophiles, such as iodine, to form 4-iodo compounds. cdnsciencepub.com

While the C-3 substituent influences the acidity of the C-4 proton, the directing effect of groups at C-3 and C-5 is a key consideration. For example, 3-methoxy-5-methylisoxazole reacts with butyllithium to form both the C-5 lithiomethyl and the C-4 lithio compounds, indicating a competitive process. cdnsciencepub.comcdnsciencepub.com In contrast, 3,5-dimethylisoxazole is lithiated exclusively at the C-5 methyl group. cdnsciencepub.com These examples highlight that the choice of substituents on the isoxazole ring is critical for directing lithiation to the desired C-4 position.

Synthesis of Isoxazole-Linked Conjugates and Hybrid Molecules

The conjugation of the this compound core with other bioactive molecules, such as carbohydrates, peptides, and natural products, has emerged as a promising strategy for developing new therapeutic agents with enhanced or novel pharmacological profiles.

Isoxazole-Linked Glyco-conjugates

Glyco-conjugates often exhibit improved pharmacokinetic properties and can engage in specific biological interactions. A notable approach to isoxazole-linked glyco-conjugates involves the synthesis of 3,5-disubstituted isoxazole-carbohydrate hybrids. These compounds can be obtained from 3-deoxy-3-C-nitromethyl derivatives of sugars via nitrile oxide intermediates, resulting in isoxazolyl sugars where the isoxazole ring is attached to the C(3) of the carbohydrate through a C-C bond. researchgate.net Furthermore, the regioselective synthesis of 5-substituted 3-(β-d-glycopyranosyl)isoxazoles can be achieved through 1,3-dipolar cycloaddition reactions of glycopyranosyl nitrile oxides with various alkynes. mdpi.com

Incorporation into Peptidomimetics and Amino Acid Analogues

Isoxazole derivatives serve as valuable building blocks for the synthesis of peptidomimetics and unnatural amino acids, which are used to create peptides with enhanced stability and novel biological activities. For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been utilized as a novel β-amino acid in solid-phase peptide synthesis to create hybrid α/β-mixed peptides. nih.gov The incorporation of such non-proteinogenic amino acids can improve metabolic stability and therapeutic potential. nih.gov The development of practical, multigram, metal-free syntheses of isoxazole-containing building blocks from commercially available amino acids further facilitates their use in the preparation of bioactive compounds and peptidomimetics.

Hybridization with Natural Products (e.g., Cinnamamide, Chalcone)

Hybridizing the isoxazole scaffold with natural products like cinnamamide and chalcone has led to the discovery of potent bioactive molecules. A series of novel isoxazole-chalcone conjugates have been synthesized via the Claisen-Schmidt condensation of substituted acetophenones with isoxazole aldehydes. Several of these hybrid molecules have demonstrated significant in vitro cytotoxic activity against various human cancer cell lines.

Table 1: Examples of Isoxazole-Chalcone Hybrids and their Cytotoxic Activities

| Compound ID | Ar (from Acetophenone) | R1, R2, R3 (from Isoxazole Aldehyde) | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|---|

| 14a | 3,4,5-trimethoxyphenyl | H, H, H | DU-145 (Prostate) | Potent Activity |

| 14b | 3,4,5-trimethoxyphenyl | H, OCH3, OCH3 | MCF-7 (Breast) | 4.25 |

| 14e | 3,4,5-trimethoxyphenyl | H, OCH3, OCH3 | DU-145 (Prostate) | Potent Activity |

| 14i | 3,4,5-trimethoxyphenyl | H, OCH3, H | DU-145 (Prostate) | Potent Activity |

| 14j | 3,4,5-trimethoxyphenyl | H, OCH3, H | MCF-7 (Breast) | 4.36 |

Similarly, cinnamamide-isoxazole hybrid sulfonamides have been synthesized and evaluated for their biological activities. Preliminary structure-activity relationship studies on these hybrids have indicated that the introduction of electron-donating groups on the phenyl ring of the cinnamamide moiety can enhance their activity.

Indole-Isoxazole Hybrid Compounds

The indole nucleus is a privileged scaffold in medicinal chemistry, and its hybridization with the isoxazole ring has yielded compounds with significant biological potential. A series of indole-3-isoxazole-5-carboxamide derivatives have been designed and synthesized, demonstrating potent cytotoxic activities against various cancer cell lines, including hepatocellular carcinoma. researchgate.netresearchgate.net These compounds have been shown to induce cell cycle arrest in the G0/G1 phase. researchgate.netresearchgate.net The synthesis of these hybrids typically involves the coupling of an isoxazole carboxylic acid with a tryptamine or other indole-containing amine.

Table 2: Synthetic Schemes for Indole-Isoxazole Hybrids

| Starting Materials | Key Reaction | Product Type |

|---|---|---|

| Ethyl 5-arylisoxazole-3-carboxylate, Tryptamine | Hydrolysis followed by amide coupling | N-(2-(1H-indol-3-yl)ethyl)-5-arylisoxazole-3-carboxamide |

Preparation of Carboxamide Derivatives

The synthesis of carboxamide derivatives from isoxazole carboxylic acids, such as those derived from this compound, is a crucial transformation for creating compounds with diverse biological activities. Two primary strategies are commonly employed: the use of coupling agents to directly form the amide bond and the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride.

One prevalent method involves the direct coupling of an isoxazole carboxylic acid with a variety of amine nucleophiles using activating agents. A widely utilized combination is N'-(ethylcarbonimidoyl)hydrochloride (EDC) as a carbodiimide coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. nih.govnih.gov In a typical procedure, the starting isoxazole-carboxylic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM). nih.govnih.gov Subsequently, DMAP and EDC are added, and the mixture is stirred at room temperature to form an active O-acylisourea intermediate. An appropriate amine derivative is then introduced to the reaction mixture, which proceeds to form the desired carboxamide. nih.govnih.gov The reactions are generally monitored by thin-layer chromatography (TLC) until completion. nih.govnih.gov Workup typically involves extraction with dilute acid to remove excess amine, followed by drying of the organic layer and purification, often by column chromatography. nih.govnih.gov

An alternative and robust method involves the conversion of the isoxazole-3-carboxylic acid into a more reactive acyl chloride. This is commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), sometimes in the presence of a catalytic amount of pyridine. researchgate.net This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chloride, creating 5-methylisoxazole-3-carbonyl chloride. This highly reactive intermediate can then be reacted directly with various amines (e.g., aryl amines) to yield the corresponding 5-methylisoxazole-3-carboxamide derivatives in good yields. researchgate.net This two-step approach is particularly useful when direct coupling methods are less efficient.

The table below summarizes representative examples of synthesized isoxazole carboxamide derivatives.

Advanced Analytical and Spectroscopic Characterization of Synthesized Compounds

The structural elucidation and confirmation of synthesized this compound derivatives and their corresponding carboxamides are accomplished using a suite of advanced analytical and spectroscopic techniques. These methods provide unambiguous evidence of the target molecular structures. The primary techniques employed include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). nih.govresearchgate.net

Infrared (IR) Spectroscopy is used to identify key functional groups present in the synthesized molecules. For isoxazole carboxamide derivatives, a characteristic and strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration is typically observed in the region of 1650–1681 cm⁻¹. nih.gov This peak is a definitive indicator of successful amide bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra are used to identify the chemical environment of protons. In N-aryl isoxazole carboxamides, a characteristic singlet for the amide proton (N-H) is often observed at a downfield chemical shift, typically between δ 9.20 and 10.78 ppm. nih.gov Aromatic protons appear in the δ 7.14–8.14 ppm region, while the methyl group protons on the isoxazole ring are typically observed as a singlet further upfield, around δ 2.60–2.73 ppm. nih.govnih.gov

¹³C NMR spectra reveal the types of carbon atoms present. A key signal for carboxamide derivatives is the resonance of the carbonyl carbon, which appears significantly downfield around δ 170 ppm. nih.govnih.gov Aromatic carbons resonate in the δ 90-160 ppm range, while the aliphatic carbon of the methyl group on the isoxazole ring shows a signal at approximately δ 12.4-13.0 ppm. nih.govnih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is particularly powerful. nih.govnih.gov It provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the confirmation of the molecular formula by comparing the calculated mass with the experimentally observed mass, often with a precision of four decimal places. nih.govnih.gov The observation of the protonated molecular ion peak ([M+H]⁺) is a primary piece of evidence for the successful synthesis of the target compound. nih.gov

The table below presents a summary of the characteristic spectroscopic data for a representative isoxazole carboxamide derivative.

Pharmacological and Biological Research of Methyl Isoxazole 3 Carboxylate Derivatives

Spectrum of Biological Activities of Isoxazole (B147169) Derivatives

Isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, serves as a crucial scaffold in medicinal chemistry due to its wide array of biological activities. ijpca.orgnih.govnih.gov Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological effects, making them attractive candidates for drug discovery and development. nih.govrsc.org These activities include anticancer, anti-inflammatory, antimicrobial, analgesic, antiviral, and neuroprotective properties. ijpca.orgnih.govrsc.org The versatility of the isoxazole ring allows for structural modifications that can enhance its physicochemical properties and biological potency, leading to the development of novel therapeutic agents. ijpca.orgrsc.org Several commercially available drugs, such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, feature the isoxazole nucleus, highlighting its therapeutic significance. ijpca.org The incorporation of this heterocyclic ring into molecules is a common strategy in the design of new treatments with potentially improved efficacy and reduced toxicity. ijpca.orgrsc.org Research has shown that isoxazole derivatives can interact with various biological targets, including enzymes and receptors, which accounts for their diverse therapeutic applications. researchgate.net

Anticancer Properties and Cytotoxicity Studies

The anticancer potential of isoxazole derivatives has been a significant area of research. nih.govnih.govrsc.org These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms of action. nih.govebi.ac.uk The structural versatility of the isoxazole core allows for the synthesis of a wide range of derivatives with enhanced bioactivity and selectivity against tumor cells. nih.govespublisher.com The development of isoxazole-based compounds as anticancer agents is a promising strategy, with studies exploring their ability to inhibit tumor growth, induce programmed cell death, and interfere with key signaling pathways involved in cancer progression. nih.govebi.ac.uk

Isoxazole derivatives have been shown to effectively inhibit the proliferation and growth of various cancer cells. espublisher.comnih.gov For instance, a series of novel isoxazole-piperazine hybrids demonstrated potent cytotoxic activities against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Specifically, compounds 5l-o from this series were the most potent across all tested cell lines. nih.gov Another study synthesized 5-methyl-3-phenylisoxazole-4-carboxamide derivatives and found them to have moderate to potent antiproliferative activities against a panel of cancer cell lines, including melanoma (B16-F1), colon cancer (Colo205), and hepatocellular carcinoma (HepG2). nih.gov Compound 2e, in particular, was highly active against the B16F1 melanoma cell line with an IC50 of 0.079 µM. nih.gov Furthermore, certain isoxazole derivatives have been found to suppress the proliferation of human peripheral blood mononuclear cells (PBMC) induced by phytohemagglutinin A (PHA), indicating their potential immunomodulatory and antiproliferative effects. science24.com

| Compound | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 5l | Huh7 (Liver) | 1.0 ± 0.0 | nih.gov |

| 5l | Mahlavu (Liver) | 1.1 ± 0.1 | nih.gov |

| 5l | MCF-7 (Breast) | 3.7 ± 0.2 | nih.gov |

| 5m | Huh7 (Liver) | 0.3 ± 0.0 | nih.gov |

| 5m | Mahlavu (Liver) | 0.4 ± 0.0 | nih.gov |

| 5m | MCF-7 (Breast) | 0.8 ± 0.1 | nih.gov |

| 5o | Huh7 (Liver) | 0.4 ± 0.0 | nih.gov |

| 5o | Mahlavu (Liver) | 0.4 ± 0.0 | nih.gov |

| 5o | MCF-7 (Breast) | 0.7 ± 0.1 | nih.gov |

| 2a | B16F1 (Melanoma) | 7.55 | nih.gov |

| 2e | B16F1 (Melanoma) | 0.079 | nih.gov |

| Doxorubicin (Control) | B16F1 (Melanoma) | 0.056 | nih.gov |

A key mechanism through which isoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govebi.ac.ukresearchgate.net Studies have demonstrated that these compounds can trigger apoptotic pathways in various cancer cells. nih.govresearchgate.netresearchgate.net For example, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have shown significant pro-apoptotic activities in K562 chronic myelogenous leukemia cells, inducing both early and late stages of apoptosis. researchgate.net Similarly, certain isoxazole derivatives have been found to induce apoptosis in human glioblastoma cell lines U251-MG and T98G. researchgate.net Further mechanistic studies with isoxazole-piperazine hybrids (compounds 5m and 5o) in liver cancer cells revealed that they induce oxidative stress, leading to apoptosis and cell cycle arrest. nih.gov This pro-apoptotic action is often linked to the activation of key proteins in the cell death pathway, such as caspases. nih.gov

| Compound Class | Cancer Cell Line | Observed Apoptotic Effect | Source |

|---|---|---|---|

| 3,4-isoxazolediamides | K562 (Leukemia) | Significant induction of early and late apoptosis. | researchgate.net |

| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines | K562 (Leukemia) | Significant induction of early and late apoptosis. | researchgate.net |

| Isoxazole Derivatives | U251-MG (Glioblastoma) | Induction of apoptosis. | researchgate.net |

| Isoxazole Derivatives | T98G (Glioblastoma) | Induction of apoptosis. | researchgate.net |

| Isoxazole-piperazine hybrids (5m, 5o) | Huh7 & Mahlavu (Liver) | Induction of oxidative stress leading to apoptosis. | nih.gov |

The cytotoxic effects of isoxazole derivatives have been specifically evaluated against various cancer cell lines, including the A549 human lung cancer cell line. In one study, a series of novel 5-substituted isoxazole-3-carboxamide derivatives were synthesized and tested for their cytotoxicity against A549 cells. researchgate.net Among the synthesized compounds, 6a, 6b, 6e, and 6j were found to exhibit moderate proliferative activity with low cytotoxicity. researchgate.net Another study investigating halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate also included the A549 cell line in its panel. mdpi.com The results from the MTT assay in this study indicated that one of the tested compounds showed promising activity against A549 cells. mdpi.com These investigations highlight the ongoing efforts to identify isoxazole-based compounds with specific activity against lung cancer.

Anti-inflammatory Effects and Immunomodulation

Derivatives of isoxazole are well-recognized for their significant anti-inflammatory and immunomodulatory properties. ijpca.orgnih.govnih.govrsc.org These compounds can influence the immune response and mitigate inflammatory processes, making them valuable for treating various inflammatory conditions. nih.govnwpii.com The anti-inflammatory activity of some isoxazole derivatives has been found to be comparable to that of established drugs like indomethacin. nih.govmdpi.com Research has demonstrated that these compounds can suppress both humoral and cellular immune responses and are effective in various in vivo models of inflammation, such as carrageenan-induced paw edema. nih.govnih.gov The ability of these derivatives to modulate the immune system is attributed to their interaction with key inflammatory pathways and mediators. science24.com

Isoxazole derivatives exert their anti-inflammatory effects by modulating specific inflammatory pathways. They have been shown to inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govmdpi.com For example, certain derivatives can suppress the lipopolysaccharide (LPS)-induced production of TNF-α in whole blood cultures. science24.com The mechanism of action for some of these compounds involves the inhibition of enzymes crucial to the inflammatory cascade, like cyclooxygenase-2 (COX-2) and lipooxygenase (LOX). nih.govmdpi.com One particular derivative, MZO-2, demonstrated a potent inhibitory effect on carrageenan-induced paw inflammation and was also found to inhibit the expression of caspases 3, 8, and 9 in Jurkat cells, suggesting a mechanism that interferes with apoptotic and inflammatory signaling. nih.gov Furthermore, the active metabolite of the prodrug UTL-5g, 5-methylisoxazole-3-carboxylic acid (Isox), has shown anti-inflammatory effects comparable to the established drug leflunomide in a carrageenan-induced edema model. nwpii.com

| Compound/Derivative Class | Model | Observed Effect | Source |

|---|---|---|---|

| 5-methylisoxazole-3-carboxylic acid (Isox) | Carrageenan-induced edema (rats) | Anti-inflammatory effect comparable to leflunomide. | nwpii.com |

| MZO-2 | Carrageenan-induced paw inflammation (mice) | Potent inhibitory effect. | nih.gov |

| MZO-2 | Jurkat cells | Inhibited expression of caspases 3, 8, and 9. | nih.gov |

| Indolyl–isoxazolidines (Compound 9a) | THP-1 macrophage cells | Significantly inhibited LPS-induced TNF-α and IL-6 production. | nih.gov |

| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b) | Enzyme assays | Significant inhibitory activity toward lipooxygenase (LOX) and COX-2. | nih.gov |

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α)

Derivatives of methyl isoxazole-3-carboxylate have been investigated for their ability to modulate the immune response, particularly through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a key mediator in inflammatory processes, and its inhibition is a therapeutic strategy for various inflammatory diseases.

One study focused on a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide. Among the synthesized compounds (MM1–MM10), one derivative, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was selected for more detailed investigation due to its potent activity and low toxicity. nih.govresearchgate.net This compound demonstrated a strong, dose-dependent suppression of lipopolysaccharide (LPS)-induced TNF-α production in human whole blood cell cultures. nih.govresearchgate.net The mechanism for its immunosuppressive action, including the reduction of TNF-α, is suggested to be linked to the induction of apoptosis, as evidenced by increased expression of caspases, Fas, and NF-κB1 in Jurkat cells. nih.govresearchgate.net

Another study investigated 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (01K) and 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (06K). These compounds were found to possess regulatory activity, influencing the production of TNF-α in peritoneal cell cultures. mdpi.com The inhibition of TNF-α is a critical aspect of the anti-inflammatory potential of these isoxazole derivatives. mdpi.comnih.gov Small-molecule inhibitors can act by promoting the disassembly of the active trimeric form of TNF-α. nih.gov

| Compound | Model System | Observed Effect | Reference |

|---|---|---|---|

| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | LPS-induced human whole blood cell cultures | Strong, dose-dependent suppression of TNF-α production | nih.govresearchgate.net |

| 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (01K) | Peritoneal cell cultures | Regulatory activity on TNF-α production | mdpi.com |

| 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (06K) | Peritoneal cell cultures | Regulatory activity on TNF-α production | mdpi.com |

Immunosuppressive Actions on Lymphocyte Proliferation

The immunosuppressive potential of this compound derivatives extends to their ability to inhibit the proliferation of lymphocytes, a key process in the adaptive immune response. Various studies have demonstrated that these compounds can suppress the proliferation of immune cells such as peripheral blood mononuclear cells (PBMCs) and lymphocytes from lymphoid organs. nih.gov

A series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM1–MM10) were tested for their ability to inhibit phytohemagglutinin A (PHA)-induced proliferation of human PBMCs. nih.govresearchgate.net The compounds exhibited varying degrees of inhibitory activity. nih.govresearchgate.net The derivative designated as MM3 was identified as having the strongest antiproliferative effect while showing no toxicity to the A549 cell line. nih.govresearchgate.net Other N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide have also shown immunosuppressive effects on PHA-induced PBMC proliferation. nih.gov

Similarly, the compound HWA-486, which is 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide, was found to suppress the mitogen-elicited proliferation of lymphocytes derived from rats with adjuvant arthritis. nih.gov Notably, this compound did not affect the proliferation of lymphocytes from healthy rats, suggesting a degree of selectivity in its action. nih.gov Research on derivatives of isoxazole[4,5-d]pyrimidine also revealed strong immunosuppressive activities in the proliferative response of lymphocytes. nih.gov

| Compound/Derivative Series | Model System | Observed Effect | Reference |

|---|---|---|---|

| N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM1–MM10) | PHA-induced human PBMCs | Inhibited proliferation to various degrees; MM3 showed the strongest activity. | nih.govresearchgate.net |

| HWA-486 (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) | Mitogen-elicited lymphocytes from adjuvant arthritis rats | Suppressed proliferation. | nih.gov |

| Derivatives of isoxazole[4,5-d]pyrimidine | Lymphocyte proliferation models | Strong immunosuppressive activities. | nih.gov |

Immunostimulatory Effects

While many isoxazole derivatives exhibit immunosuppressive properties, certain compounds within this class have been found to exert immunostimulatory effects. nih.govbohrium.com These compounds can enhance immune responses, such as lymphocyte proliferation and cytokine production, which could be beneficial in conditions of compromised immunity. mdpi.com

For instance, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide was shown to stimulate the mitogen-induced proliferation of lymphocytes isolated from spleens and mesenteric lymph nodes. mdpi.comnih.gov This compound also increased the production of IL-1β in lipopolysaccharide (LPS)-elicited peritoneal cell cultures. mdpi.comnih.gov

Another derivative, 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(prop-2-en-1-yl)hydrazine-1-carbothioamide (compound M4), was found to enhance the mitogen-induced proliferative response of human peripheral blood mononuclear cells (PBMCs). mdpi.comnih.gov Similarly, a study identified 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline (compound 8e) as having mitogenic activity towards both human lymphocytes and mouse splenocytes, augmenting their proliferative response and increasing IL-2 secretion. nih.gov Some isoxazole derivatives have demonstrated dose-dependent actions that can range from immunosuppressive to immunostimulatory. nih.gov

| Compound | Model System | Observed Effect | Reference |

|---|---|---|---|

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Mouse splenocytes and lymph node cells | Stimulated mitogen-induced proliferation. | mdpi.comnih.gov |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | LPS-elicited peritoneal cells | Increased IL-1β production. | mdpi.comnih.gov |

| 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(prop-2-en-1-yl)hydrazine-1-carbothioamide (M4) | Human PBMCs | Enhanced mitogen-induced proliferative response. | mdpi.comnih.gov |

| 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline (8e) | Human and mouse lymphocytes | Augmented proliferative response and increased IL-2 secretion. | nih.gov |

Antimicrobial Activities

The isoxazole scaffold, including derivatives of this compound, is a prominent feature in a variety of compounds possessing a broad spectrum of antimicrobial activities. mdpi.commdpi.com These derivatives have been synthesized and evaluated for their efficacy against bacteria, fungi, and viruses, demonstrating the versatility of the isoxazole ring in the development of new anti-infective agents. mdpi.comresearchgate.net

Antibacterial Efficacy (e.g., against Mycobacterium tuberculosis, Bacillus subtilis, Escherichia coli)

Derivatives of this compound have shown significant promise as antibacterial agents, with notable activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.

Against Mycobacterium tuberculosis : A series of 5-methylisoxazole-3-carboxamide derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.net Several compounds from this series demonstrated significant potency, with compounds 10 and 14 showing a Minimum Inhibitory Concentration (MIC) of 3.125 µM, and compounds 9 and 13 having an MIC of 6.25 µM. researchgate.net Furthermore, isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives have also been identified as potent anti-TB agents, with many compounds exhibiting MIC values in the range of 0.25–2 µg/mL. nih.gov Derivatives of 3-isoxazolecarboxylic acid esters are considered a potent and selective class of compounds against both replicating and non-replicating M. tuberculosis. nih.gov

Against Bacillus subtilis and Escherichia coli : The same series of 5-methylisoxazole-3-carboxamide derivatives was also tested for antibacterial activity against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli. researchgate.net Compounds 9 , 13 , 19 , and 20 showed significant activity with an MIC of 6.25 µM, while compounds 15 and 17 were active at an MIC of 12.5 µM. researchgate.net Other research has also confirmed the activity of various isoxazole derivatives against E. coli and Staphylococcus aureus. ijrrjournal.commdpi.com

| Bacterial Strain | Derivative Series/Compound | Activity (MIC) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis H37Rv | 5-methylisoxazole-3-carboxamide (Compounds 10, 14) | 3.125 µM | researchgate.net |

| 5-methylisoxazole-3-carboxamide (Compounds 9, 13) | 6.25 µM | researchgate.net | |

| Isoxazole ester-based urea derivatives | 0.25–2 µg/mL | nih.gov | |

| Bacillus subtilis & Escherichia coli | 5-methylisoxazole-3-carboxamide (Compounds 9, 13, 19, 20) | 6.25 µM | researchgate.net |

| 5-methylisoxazole-3-carboxamide (Compounds 15, 17) | 12.5 µM | researchgate.net |

Antifungal Efficacy

The isoxazole nucleus is a key structural motif in various compounds that exhibit potent antifungal properties. mdpi.com Research into this compound derivatives has led to the discovery of novel agents with significant activity against a range of fungal pathogens. mdpi.com

A novel series of isoxazole-based derivatives was synthesized and evaluated for their anti-Candida potential, driven by the need for new treatments for Candida albicans infections. nih.gov Within this series, compounds designated as PUB14 and PUB17 displayed selective antifungal activity against C. albicans. nih.gov A significant advantage of these compounds was their lack of negative impact on beneficial microbiota, such as Lactobacillus sp. nih.gov

In another study, a series of isoxazolol pyrazole carboxylate derivatives were synthesized and tested against four phytopathogenic fungi. nih.gov One compound, 7ai , demonstrated significant and broad-spectrum antifungal activity. Its efficacy against Rhizoctonia solani was particularly noteworthy, with an EC₅₀ value of 0.37 µg/mL, which was superior to the commercial fungicide carbendazol (EC₅₀ of 1.00 µg/mL). nih.gov The same compound also showed potent activity against Alternaria porri (EC₅₀ = 2.24 µg/mL), Marssonina coronaria (EC₅₀ = 3.21 µg/mL), and Cercospora petroselini (EC₅₀ = 10.29 µg/mL). nih.gov Another synthesized isoindole derivative containing a 5-methyl-isoxazole-3-yl moiety also showed activity against Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com

| Fungal Strain | Compound/Derivative | Activity (EC₅₀/MIC) | Reference |

|---|---|---|---|

| Candida albicans | PUB14 and PUB17 | Selective antifungal activity | nih.gov |

| Rhizoctonia solani | Isoxazolol pyrazole carboxylate (7ai) | EC₅₀: 0.37 µg/mL | nih.gov |

| Alternaria porri | EC₅₀: 2.24 µg/mL | nih.gov | |

| Marssonina coronaria | EC₅₀: 3.21 µg/mL | nih.gov | |

| Cercospora petroselini | EC₅₀: 10.29 µg/mL | nih.gov | |

| Chrysoporium tropicum, Fusarium oxysporum, etc. | isoindole (5-methyl-isoxazole-3-yl) derivative | Active | mdpi.com |

Antiviral Efficacy (e.g., EV71 3C protease inhibition)

Derivatives of this compound have emerged as a promising class of antiviral agents, with research demonstrating their efficacy against various human and plant viruses. mdpi.com A key target for antiviral drug development against enteroviruses is the 3C protease (3Cpro), an enzyme essential for viral replication. researchgate.net

A specific isoxazole-3-carboxamide analog of pleconaril, compound 11526092 , has shown potent inhibitory activity against a range of enteroviruses. nih.govnih.gov This compound displayed an IC₅₀ of 58 nM against Enterovirus D68 (EV-D68) and an EC₅₀ of 1 nM against Coxsackievirus B5 (CVB5). nih.govnih.gov It has been synthesized with nanomolar potency against Enterovirus 71 (EV-A71) as well. researchgate.net The methyl group at the 3-position of the isoxazole ring is noted to contribute to this high activity through hydrophobic interactions within the target protein. researchgate.net

In the realm of plant viruses, a series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). mdpi.com Several of these compounds exhibited potent in vivo antiviral activities, with compound 7t showing curative, protection, and inactivation activities against both TMV and CMV that were superior to the commercial antiviral agent Ningnanmycin. mdpi.com

| Virus | Compound/Derivative | Activity | Reference |

|---|---|---|---|

| Enterovirus D68 (EV-D68) | Isoxazole-3-carboxamide analog (11526092) | IC₅₀: 58 nM | nih.govnih.gov |

| Coxsackievirus B5 (CVB5) | EC₅₀: 1 nM | nih.govnih.gov | |

| Enterovirus 71 (EV-A71) | Nanomolar potency | researchgate.net | |

| Tobacco Mosaic Virus (TMV) | Isoxazole-amide with acylhydrazone (7t) | Superior curative, protection, and inactivation activity vs. Ningnanmycin | mdpi.com |

| Cucumber Mosaic Virus (CMV) | Superior curative, protection, and inactivation activity vs. Ningnanmycin | mdpi.com |

Neuroprotective and Central Nervous System Applications of this compound Derivatives

Derivatives of this compound have emerged as a significant area of interest in neuropharmacology due to their potential to modulate critical neurotransmitter systems and offer neuroprotection. Research has particularly focused on their interactions with the central nervous system (CNS), revealing promising therapeutic avenues for a range of neurological and psychiatric disorders. The intrinsic properties of the isoxazole scaffold allow for structural modifications that can fine-tune the pharmacological activity of these derivatives, leading to compounds with specific actions on key neural targets. researchgate.netnih.gov

Agonism of AMPA Receptors

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors, plays a crucial role in mediating fast synaptic transmission, which is fundamental for learning and memory. dundee.ac.uk Dysfunction in AMPA receptor activity is implicated in various neurological conditions. Consequently, the development of AMPA receptor modulators, including agonists, has been a key focus of neuroprotective research.

Bis(isoxazole) derivatives have been investigated as bivalent ligands for the AMPA receptor. One such compound, 1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate), has demonstrated high potency as a positive allosteric modulator of the AMPA receptor. In electrophysiological studies, this derivative was shown to potentiate kainate-induced currents by up to 70% at a concentration of 10⁻¹¹ M, highlighting its significant modulatory effect on AMPA receptor function. dundee.ac.uk The design of these bivalent ligands is based on the understanding that larger molecules can bind more efficiently to the U-shaped allosteric binding site of the AMPA receptor, leading to enhanced potency. nih.gov

Further studies on functionalized bis(isoxazoles) have identified dimethyl 5,5′-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate) as a potent positive modulator. This compound potentiated kainate-induced currents in a wide concentration range (10⁻¹²–10⁻⁶ M), with a maximum potentiation of 77% at 10⁻¹⁰ M. d-nb.inforesearchgate.netresearchgate.net The neuroprotective potential of these AMPA receptor modulators is significant, as they may offer therapeutic benefits for conditions such as Alzheimer's and Parkinson's diseases, multiple sclerosis, and depression. dundee.ac.uknih.gov

| Compound | Concentration | Effect | Maximum Potentiation of Kainate-Induced Current (%) |

|---|---|---|---|

| 1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate) | 10⁻¹¹ M | Positive Allosteric Modulator | 70 |

| Dimethyl 5,5′-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate) | 10⁻¹⁰ M | Positive Modulator | 77 |

Cholinesterase Inhibitory Activities (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by a cholinergic deficit. nih.gov this compound derivatives have been explored for their potential as cholinesterase inhibitors.

A series of indole-isoxazole carbohydrazides were synthesized and evaluated for their ability to inhibit both AChE and BChE. nih.gov Among the synthesized compounds, one derivative, designated as 5d, exhibited the highest potency as an AChE inhibitor with an IC₅₀ value of 29.46 ± 0.31 µM. nih.gov This compound demonstrated significant selectivity for AChE, with no notable inhibition of BChE. Kinetic studies revealed a competitive inhibition pattern for this derivative. nih.gov

| Compound | Substitution | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|---|

| 5d | 3-OMe | 29.46 ± 0.31 | > 100 |

| 5b | 2-OH | Not specified | 92.75 ± 2.29 |

| 5k | 3-NO₂ | Not specified | 71.31 ± 0.76 |

Antidiabetic Activity

The isoxazole nucleus is a component of various compounds with a broad spectrum of biological activities, including hypoglycemic effects. sarpublication.comnih.gov Research into this compound derivatives has indicated their potential as antidiabetic agents.

Studies on novel isoxazole derivatives have shown significant in vitro antidiabetic action, as demonstrated by the glucose uptake by yeast cell method. nih.govjournaljpri.com The presence of specific substituents on the phenyl rings attached to the isoxazole core was found to be crucial for this activity. Specifically, derivatives with a halogenated or nitrated phenyl ring at the C-5 position and a hydroxyl or amine substituted phenyl ring at the C-3 position of the isoxazole exhibited notable antidiabetic effects. journaljpri.com This suggests that the electronic properties and the potential for hydrogen bonding of the substituents play a significant role in the interaction with biological targets relevant to glucose metabolism.

Analgesic Properties

The search for novel analgesics with mechanisms of action distinct from opioids is a critical area of pharmaceutical research. Isoxazole derivatives have been investigated for their antinociceptive potential, with some compounds demonstrating promising analgesic activity. nih.govnih.govresearchgate.net

In a study of novel 3-substituted-isoxazole-4-carboxamide derivatives, several compounds exhibited low to moderate analgesic activity in both acetic acid-induced writhing and hot plate assays. nih.govnih.gov One derivative, compound B2, which features a methoxy (OCH₃) group, showed high analgesic activity at a dose of 6 mg/kg, comparable to the standard drug tramadol. nih.govepa.gov Importantly, the analgesic effects of compounds A3 and B2 were not reversed by the non-selective opioid antagonist naloxone, indicating a non-opioid receptor pathway for their pain-relieving action. nih.govnih.govepa.gov Molecular docking studies suggested that these compounds may exert their effects through interactions with non-opioid targets such as COX-1, COX-2, and the human capsaicin receptor (HCR). nih.govnih.govepa.gov

| Compound | Key Structural Feature | Analgesic Activity | Mechanism |

|---|---|---|---|

| B2 | Methoxy (OCH₃) group | High activity at 6 mg/kg (comparable to tramadol) | Non-opioid receptor pathway |

| A3 | Not specified | Moderate activity | Non-opioid receptor pathway |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore essential for understanding how different structural modifications influence the pharmacological properties of these compounds. Such studies provide valuable insights for the rational design of new derivatives with enhanced potency and selectivity for specific biological targets.

Correlating Structural Modifications with Biological Potency

Research across various therapeutic areas has highlighted key structural features of this compound derivatives that govern their biological effects. For instance, in the context of cholinesterase inhibition, the nature and position of substituents on the aromatic rings play a critical role. In a series of indole-isoxazole carbohydrazides, a methoxy group at the meta position of a phenyl ring was found to be optimal for acetylcholinesterase (AChE) inhibition. nih.gov Conversely, hydroxyl and nitro groups at the ortho and meta positions, respectively, conferred inhibitory activity against butyrylcholinesterase (BChE). nih.gov

In the realm of AMPA receptor modulation, the introduction of a second isoxazole ring to create bivalent ligands has been shown to significantly enhance potency. nih.gov The length and nature of the linker connecting the two isoxazole moieties are also critical determinants of activity. For example, bis(isoxazoles) with dithiol linkers have been found to be potent positive allosteric modulators of the AMPA receptor. d-nb.info

For antidiabetic activity, SAR studies of isoxazole derivatives have indicated that the presence of halogenated or nitrated phenyl rings at the C-5 position, combined with hydroxyl or amine substituted phenyl rings at the C-3 position, is favorable for promoting glucose uptake. journaljpri.com These findings underscore the importance of specific substitution patterns in dictating the biological profile of this compound derivatives and provide a framework for the future development of more effective therapeutic agents.

Influence of Substituent Position on Activity Profile

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the isoxazole ring and its appended moieties. Structure-activity relationship (SAR) studies have demonstrated that strategic placement of different functional groups can enhance potency and selectivity for various biological targets.

For instance, in a series of isoxazole-carboxamide derivatives evaluated as cyclooxygenase (COX) inhibitors, the substitution pattern on the phenyl rings was critical for activity. The presence of a 3,4-dimethoxy group on one phenyl ring and a chlorine atom on the other was found to orient the 5-methyl-isoxazole ring into a secondary binding pocket of the COX-2 enzyme, leading to optimal binding interactions. nih.gov One of the most potent compounds in this series, A13, which incorporated these features, exhibited IC50 values of 64 nM and 13 nM against COX-1 and COX-2, respectively. nih.gov

In the context of antibacterial agents, research has shown that the presence of methoxy, dimethyl amino, and bromine groups at the C-5 phenyl ring, combined with nitro and chlorine groups at the C-3 phenyl ring, enhances antibacterial activity. ijpca.org Similarly, for antitubercular activity, specific 5-methylisoxazole-3-carboxamide derivatives showed significant potency, with minimum inhibitory concentrations (MIC) as low as 3.125 μM against Mycobacterium tuberculosis. researchgate.net

Furthermore, in the development of bacterial serine acetyltransferase (SAT) inhibitors, the carboxylic acid group at the 3-position of the isoxazole ring was found to be important for maintaining inhibitory activity. nih.gov The activity could be modulated by the substituents on the amide nitrogen; bulky groups like a phenyl ring or adamantane conferred higher affinity compared to smaller methyl or unsubstituted amides. nih.gov Additionally, introducing electron-withdrawing groups to a phenyl ring attached to a 2-aminothiazole moiety at the other end of the molecule also had a beneficial effect on affinity. nih.gov

| Derivative Class | Target | Favorable Substituent Position/Group | Observed Effect | Reference |

|---|---|---|---|---|

| Phenyl-isoxazole-carboxamides | COX-2 Enzyme | 3,4-dimethoxy on one phenyl ring, Cl on the other | Enhanced binding and potent inhibition (IC50 = 13 nM) | nih.gov |

| Phenyl isoxazole derivatives | Bacteria | Methoxy, dimethyl amino, Br at C-5 phenyl; Nitro, Cl at C-3 phenyl | Enhanced antibacterial activity | ijpca.org |

| 5-Methylisoxazole-3-carboxamides | Mycobacterium tuberculosis | Specific aromatic amines | Significant antitubercular activity (MIC = 3.125 μM) | researchgate.net |

| (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acids | Bacterial Serine Acetyltransferase (SAT) | Bulky substituents (phenyl, adamantane) on amide nitrogen | Higher affinity and improved inhibitory activity (IC50 = 2.6 μM) | nih.gov |

Mechanistic Insights into Biological Actions

Understanding the mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on identifying their molecular targets, characterizing their interactions through kinetic studies, and elucidating their impact on cellular signaling pathways.

Derivatives of isoxazole have been shown to interact with a diverse range of biological targets, contributing to their broad spectrum of pharmacological activities. ijpca.orgresearchgate.net

Enzymes: A primary focus of research has been enzyme inhibition. Isoxazole-carboxamide derivatives have been identified as potent inhibitors of cyclooxygenase enzymes, COX-1 and COX-2. nih.gov Other studies have validated bacterial Serine Acetyltransferase (SAT) and Carbonic Anhydrase (CA) as molecular targets. nih.govnih.gov For anticancer applications, various isoxazole derivatives have been found to target enzymes such as aromatase, topoisomerase, and histone deacetylases (HDACs). researchgate.netebi.ac.uk

Receptors: In the central nervous system, isoxazole-4-carboxamide derivatives have been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are ionotropic glutamate receptors involved in pain transmission. nih.gov

Structural Proteins: The protein tubulin, which is essential for microtubule formation and cell division, has also been identified as a target for certain isoxazole derivatives, underpinning their anticancer properties. researchgate.netebi.ac.uk

Kinetic studies have been instrumental in quantifying the inhibitory potency of this compound derivatives against their target enzymes. These studies typically determine the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%.

For example, a study on isoxazole-carboxamides as COX inhibitors found that the most potent compound, A13, had IC50 values of 64 nM for COX-1 and 13 nM for COX-2, demonstrating high potency. nih.gov In the context of bacterial enzyme inhibition, a series of (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid derivatives were evaluated against Serine Acetyltransferase (SAT). The most effective compounds, 18 and 19, displayed IC50 values of 2.6 μM and 7.3 μM, respectively. nih.gov Another investigation targeting the Carbonic Anhydrase (CA) enzyme identified derivative AC2 as a significant inhibitor with an IC50 value of 112.3 ± 1.6 μM. nih.gov

| Compound Series | Target Enzyme | Most Potent Compound | IC50 Value | Reference |

|---|---|---|---|---|

| Phenyl-isoxazole-carboxamides | COX-2 | A13 | 13 nM | nih.gov |

| (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acids | Serine Acetyltransferase (SAT) | 18 | 2.6 μM | nih.gov |

| Isoxazole derivatives | Carbonic Anhydrase (CA) | AC2 | 112.3 ± 1.6 μM | nih.gov |

Beyond direct target interaction, isoxazole derivatives can modulate complex intracellular signaling pathways, leading to broader cellular responses such as apoptosis and cell cycle arrest.

A novel series of isoxazole-piperazine hybrids were shown to induce oxidative stress in human liver cancer cells. nih.govresearchgate.net This led to the inhibition of the cell survival pathway through the hyperphosphorylation of Akt and the activation of the p53 protein, ultimately resulting in apoptosis and cell cycle arrest. nih.govresearchgate.net

In the nervous system, isoxazole-4-carboxamide derivatives function as negative allosteric modulators of AMPA receptors. nih.gov By binding to a regulatory site distinct from the glutamate-binding domain, they can modulate receptor kinetics. This action can counteract the overactivation of AMPA receptors that contributes to central sensitization in chronic inflammatory pain. nih.gov

Furthermore, the immunosuppressive activity of certain isoxazole derivatives has been linked to the modulation of key signaling molecules. One study suggested that the observed effects may be due to the induction of apoptosis in immune cells (thymocytes and splenocytes), which was associated with increased expression of caspase 9, p53, and NFκB. nih.gov

Preclinical Evaluation and In Vitro/In Vivo Research Models

The preclinical assessment of this compound derivatives involves a range of in vitro and in vivo models to screen for biological activity, determine potency, and understand mechanisms of action before any potential clinical consideration.

Cell-based assays are a cornerstone of early-stage drug discovery, providing a platform to evaluate the effects of compounds on cellular processes in a controlled environment. A variety of such assays have been employed to screen isoxazole derivatives.

Antiproliferative and Cytotoxicity Assays: To screen for anticancer potential, isoxazole derivatives are frequently tested against panels of human cancer cell lines. Common methods include the MTT assay, which measures metabolic activity, and the sulforhodamine B (SRB) assay, which quantifies cellular protein content. nih.govacs.orgmdpi.com For example, isoxazole-piperazine hybrids were evaluated against human liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell lines using the SRB assay, identifying compounds with potent cytotoxicity in the low micromolar range. nih.gov The MTS assay has also been used to assess the cytotoxicity of isoxazole-carboxamides on both cancer cells and normal cell lines like the LX-2 hepatic line. nih.gov

Antimicrobial Assays: For antibacterial and antitubercular screening, established methods are used to determine the minimum inhibitory concentration (MIC). The Microplate Alamar Blue Assay (MABA) is a standard method for assessing activity against Mycobacterium tuberculosis H37Rv. researchgate.net The serial dilution method is commonly used to test for broader antibacterial activity against strains like Bacillus subtilis and Escherichia coli. researchgate.net

Mechanism-Specific Assays: To investigate the mechanism of action, more specific cell-based assays are employed. For instance, DCFH-DA staining followed by cytometric analysis has been used to detect the induction of oxidative stress in cancer cells treated with isoxazole derivatives. nih.govresearchgate.net Cell cycle analysis is another common technique to determine if a compound causes arrest at specific phases of cell division. nih.govresearchgate.net

| Assay Type | Purpose | Example Cell Lines / Organisms | Reference |

|---|---|---|---|

| Sulforhodamine B (SRB) Assay | Anticancer cytotoxicity screening | Huh7, Mahlavu (liver cancer), MCF-7 (breast cancer) | nih.gov |

| MTS Assay | Anticancer cytotoxicity screening | COLO205 (colon), B16F1 (melanoma), LX-2 (normal hepatic) | nih.govacs.org |

| MTT Assay | Anticancer cytotoxicity screening | CCRF-SB, K562 (leukemia) | mdpi.com |

| Microplate Alamar Blue Assay (MABA) | Antitubercular activity screening | Mycobacterium tuberculosis H37Rv | researchgate.net |

| Serial Dilution Method | Antibacterial activity screening | Bacillus subtilis, Escherichia coli | researchgate.net |

| DCFH-DA Staining | Detection of oxidative stress | Huh7, Mahlavu (liver cancer) | nih.govresearchgate.net |

Animal Models for Immunological and Pharmacological Assessments

The preclinical evaluation of this compound derivatives relies heavily on various animal models to determine their immunological and pharmacological activities. These models are crucial for assessing the in vivo efficacy and mechanism of action of these compounds before they can be considered for clinical investigation. nih.gov Rodent models are frequently employed to study the immunosuppressive and anti-inflammatory properties of isoxazole derivatives. nih.gov

For instance, mouse models have been instrumental in demonstrating the potent immunosuppressive activities of certain isoxazole derivatives. nih.gov These models are used to evaluate effects on both humoral and cellular immunity. The humoral response is often assessed by measuring the antibody production against antigens like sheep red blood cells (SRBC), while the cellular response can be evaluated through delayed-type hypersensitivity (DTH) tests using antigens such as ovalbumin. nih.gov Some closely related isoxazole compounds have shown differential effects, with one inhibiting the humoral immune response and another suppressing the DTH response, highlighting the specificity of their immunomodulatory actions. nih.gov

Inflammatory responses are commonly studied using the carrageenan-induced paw edema model in rats. This model helps in evaluating the acute anti-inflammatory activity of newly synthesized isoxazole derivatives. nih.gov Furthermore, to investigate autoimmune conditions, the non-obese diabetic (NOD) mouse model has been used to assess the potential of isoxazole compounds to suppress inflammation and reduce the incidence of diabetes. nih.gov For parasitic diseases, the golden hamster model is utilized to evaluate the in vivo efficacy of isoxazole derivatives against infections like Leishmania donovani, where the reduction in parasite load is a key endpoint. rsc.orgnih.gov Pharmacokinetic properties of these derivatives are also studied in animal models, such as rats and rabbits, to understand their absorption, distribution, metabolism, and excretion profiles. vedomostincesmp.ru

Table 1: Animal Models Used in the Assessment of Isoxazole Derivatives

| Animal Model | Type of Assessment | Key Findings |

|---|---|---|

| Mouse Models | Immunosuppressive Activity | Demonstrated potent suppression of humoral (anti-SRBC) and cellular (anti-ovalbumin) immune responses. nih.gov |

| Rat Models | Acute Anti-inflammatory Activity | Utilized carrageenan-induced paw edema to show significant reduction in inflammation. nih.gov |

| Non-obese Diabetic (NOD) Mice | Autoimmune Disease Modulation | Showed diminished cumulative incidence of diabetes and reduced production of proinflammatory mediators. nih.gov |

| Golden Hamster Model | Antiparasitic Activity | Revealed significant reduction of Leishmania donovani parasite load after treatment. rsc.orgnih.gov |

| Wistar Rats | Pharmacokinetic Studies | Used to determine blood concentration and systemic clearance of isoxazole derivatives after administration. vedomostincesmp.ru |

Contemporary Applications in Drug Discovery and Development

The isoxazole scaffold, including derivatives of this compound, represents a cornerstone in modern medicinal chemistry and drug discovery. rsc.orgnih.gov These five-membered heterocyclic compounds are recognized for their broad spectrum of biological activities and therapeutic potential, making them attractive candidates for development. rsc.orgnih.gov The versatility of the isoxazole ring allows for extensive structural modifications, which can enhance pharmacological properties and lead to the creation of compounds with improved bioactivity and selectivity. rsc.orgnih.gov Consequently, isoxazole derivatives are actively being investigated for therapies targeting a wide range of diseases, including cancer, infections, inflammation, and neurodegenerative disorders. rsc.org

Design of Novel Therapeutic Agents

The this compound framework is a valuable starting point for the design of novel therapeutic agents. nih.gov The isoxazole ring is considered a crucial pharmacophore that can form hydrogen bonding interactions with biological targets. researchgate.net Medicinal chemists utilize this scaffold to develop new agents with enhanced potency and potentially lower toxicity. nih.gov A primary strategy in this endeavor is molecular hybridization, which involves combining the isoxazole moiety with other bioactive structures to create a single, novel molecule with potentially synergistic or enhanced biological activities. researchgate.net

This approach has led to the synthesis of a diverse array of therapeutic candidates. For example, 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated as potent antitubercular agents against Mycobacterium tuberculosis. researchgate.net In the field of oncology, new series of isoxazole derivatives have been designed as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), which is implicated in various cancers. nih.gov The structural flexibility of the isoxazole core allows for substitutions that can fine-tune the compound's interaction with specific biological targets, leading to improved efficacy and selectivity. nih.govresearchgate.net

Table 2: Examples of Therapeutic Agents Derived from Isoxazole Scaffolds

| Derivative Class | Therapeutic Target/Application | Biological Activity |

|---|---|---|

| 5-Methylisoxazole-3-carboxamides | Antitubercular Agents (M. tuberculosis) | Showed significant in vitro activity with MIC values as low as 3.125µM. researchgate.net |

| Substituted Isoxazoles | Anticancer (EGFR-TK Inhibition) | Potent inhibition of EGFR-TK with IC50 values in the nanomolar range (e.g., 0.054 µM). nih.gov |

| Indole-containing Isoxazoles | Anti-inflammatory (sPLA₂ Inhibition) | Displayed significant in vitro and in vivo inhibitory activity against secretory phospholipase A₂. nih.gov |

| 3,4,5-trisubstituted isoxazoles | Insecticides (AChE Inhibition) | Acted as acetylcholinesterase inhibitors for use as mosquitocides. nih.gov |

Development of Multi-targeted Therapies

An emerging and significant trend in drug discovery is the development of multi-targeted therapies, and the isoxazole scaffold is well-suited for this approach. rsc.org Multi-targeted agents are single molecules designed to interact with multiple biological targets simultaneously, which can be particularly advantageous for treating complex diseases like cancer that involve redundant or interconnected signaling pathways. nih.gov

The design of such therapies often involves the molecular hybridization strategy, where the isoxazole core is linked to other pharmacophores known to interact with different targets. researchgate.net This can lead to compounds with a broader mechanism of action and potentially greater efficacy than single-target drugs. For instance, an isoxazole derivative developed as a primary EGFR-TK inhibitor was also assessed against other cancer-related proteins. nih.gov This compound demonstrated promising inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Casein Kinase 2 alpha (CK2α), and topoisomerase IIβ, in addition to its primary target. nih.gov This illustrates the potential of isoxazole-based compounds to function as multi-targeted agents, capable of modulating several key pathways involved in tumor progression and survival. nih.gov

Personalized Medicine Approaches Leveraging Isoxazole Scaffolds

The future of isoxazole-based therapeutics is increasingly pointing towards personalized medicine. rsc.org This approach aims to tailor medical treatment to the individual characteristics of each patient, including their genetic profile, environment, and lifestyle. biomedpharmajournal.org The core principle of personalized medicine, particularly pharmacogenomics, is to use a patient's genetic information to guide the selection of the most appropriate drug and dosage, thereby maximizing efficacy and minimizing adverse effects. ejcmpr.comnih.gov